molecular formula C12H23N3O3 B1403525 1-Boc-azepan-4-carboxylic acid hydrazide CAS No. 1408074-80-5

1-Boc-azepan-4-carboxylic acid hydrazide

Cat. No.: B1403525
CAS No.: 1408074-80-5
M. Wt: 257.33 g/mol
InChI Key: QMPOWYLAZSUMOR-UHFFFAOYSA-N
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Description

1-Boc-azepan-4-carboxylic acid hydrazide is a chemical compound with the molecular formula C12H23N3O3. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-azepan-4-carboxylic acid hydrazide can be synthesized through a multi-step process. One common method involves the protection of azepane with a Boc group, followed by the introduction of a carboxylic acid group at the 4-position. The final step involves the conversion of the carboxylic acid to its hydrazide form using hydrazine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Boc-azepan-4-carboxylic acid hydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms such as amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Boc-azepan-4-carboxylic acid hydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-azepan-4-carboxylic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The Boc group helps in stabilizing the compound and preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-azepane-4-carboxylic acid: Similar structure but lacks the hydrazide group.

    Azepane derivatives: Various derivatives with different functional groups.

Uniqueness

1-Boc-azepan-4-carboxylic acid hydrazide is unique due to the presence of both the Boc protecting group and the hydrazide functional group. This combination provides specific reactivity and stability, making it valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

tert-butyl 4-(hydrazinecarbonyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-4-5-9(6-8-15)10(16)14-13/h9H,4-8,13H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPOWYLAZSUMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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